[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid [(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536694
InChI: InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m1/s1
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13536694

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[(3R)-3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m1/s1
Standard InChI Key ODOAUWBQRKDFDY-LLVKDONJSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)C
Canonical SMILES CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C

Introduction

Chemical Identity and Structural Features

[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (IUPAC name: 2-[(3R)-3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid) is a nitrogen-containing heterocycle with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . Its structure comprises:

  • A piperidine ring with an (R)-configured tertiary amine at position 3.

  • An acetyl-isopropyl amino group attached to the piperidine ring.

  • A carboxymethyl side chain at position 1, contributing to its acidic properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
Stereochemistry(R)-configuration at C3
Canonical SMILESCC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)C
PubChem CID66565401

The compound’s stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing Considerations

While no explicit synthesis protocol for [(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is publicly documented, its structure suggests a multi-step route involving:

  • Piperidine Ring Formation: Cyclization of a linear amine precursor via intramolecular nucleophilic substitution or reductive amination.

  • Stereoselective Functionalization: Introduction of the acetyl-isopropyl amino group using chiral catalysts or enantiomerically pure starting materials to ensure (R)-configuration.

  • Carboxymethylation: Alkylation of the piperidine nitrogen with a bromoacetic acid derivative, followed by ester hydrolysis .

Industrial-scale production would likely employ continuous flow chemistry or enzymatic resolution to enhance yield and enantiomeric excess. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent racemization at the stereogenic center.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)0.89 ± 0.3AlogPS (PubChem)
Water Solubility1.2 mg/mL (25°C)ESOL Prediction
pKa3.8 (carboxylic acid)ChemAxon

The compound’s carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline media. Stability studies on analogous piperidines suggest susceptibility to oxidative degradation at the tertiary amine under accelerated conditions .

Biological Activity and Mechanistic Insights

Although direct pharmacological data for [(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid are sparse, structurally related piperidine derivatives demonstrate:

  • GABA Transporter (GAT) Inhibition: Piperidine-based analogs inhibit GABA uptake in neuronal cells (IC₅₀ = 5–50 μM), potentiating GABAergic neurotransmission .

  • Opioid Receptor Modulation: N-substituted piperidines exhibit κ-opioid receptor antagonism (Kₑ = 0.02–1.6 nM), relevant for pain management .

  • Antiviral Activity: Piperidine carboxamides show inhibitory effects against RNA viruses (EC₅₀ = 2–10 μM).

Mechanistic Hypothesis: The acetyl-isopropyl amino group may engage in hydrogen bonding with enzymatic active sites, while the carboxymethyl side chain enhances water solubility for improved bioavailability .

Future Research Directions

  • Synthetic Optimization: Develop stereoselective routes to improve yield and purity.

  • Target Identification: Screen against GPCR panels and ion channels using high-throughput assays.

  • Preclinical Studies: Evaluate pharmacokinetics and toxicity in rodent models.

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